molecular formula C12H9N3O B2408379 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol CAS No. 859500-99-5

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol

Cat. No.: B2408379
CAS No.: 859500-99-5
M. Wt: 211.224
InChI Key: YMDIQUOFZQEJGT-UHFFFAOYSA-N
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Description

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a phenol group attached at the 4-position.

Mechanism of Action

Target of Action

The primary targets of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol appear to be diverse, depending on the specific derivative of the compound. Some studies have identified potential targets such as falcipain-2 , an enzyme associated with the malaria-causing parasite Plasmodium falciparum . Other research has suggested that derivatives of this compound may act as inhibitors of c-Met/VEGFR-2 kinases , which are involved in cancer cell growth and survival .

Mode of Action

For instance, when acting as a falcipain-2 inhibitor , it may prevent the parasite Plasmodium falciparum from breaking down hemoglobin, a process necessary for the parasite’s survival . When acting as a c-Met/VEGFR-2 kinase inhibitor , it may interfere with signaling pathways that promote cancer cell growth and survival .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be related to its targets. For example, by inhibiting falcipain-2, it could disrupt the life cycle of Plasmodium falciparum, affecting the parasite’s ability to cause malaria . By inhibiting c-Met/VEGFR-2 kinases, it could interfere with signaling pathways involved in cell growth, survival, and angiogenesis, potentially slowing the progression of certain types of cancer .

Pharmacokinetics

One study suggested that certain derivatives of this compound exhibited favorable pharmacodynamic and pharmacokinetic attributes in dogs .

Result of Action

The result of the action of this compound can vary depending on the specific derivative and target. Some derivatives have shown promising antimalarial activity in vitro , while others have demonstrated anti-tumor activity against certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol typically involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction can be carried out under mild conditions, often at room temperature, and is facilitated by the presence of a suitable catalyst . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve scalable one-pot synthesis methods that are efficient and cost-effective. These methods often utilize readily available starting materials and aim to minimize the number of purification steps required .

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrotriazolopyridines, and various substituted phenol derivatives .

Scientific Research Applications

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is unique due to its specific structural features, which confer distinct biological activities. Its phenol group enhances its ability to interact with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-10-6-4-9(5-7-10)12-14-13-11-3-1-2-8-15(11)12/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDIQUOFZQEJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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